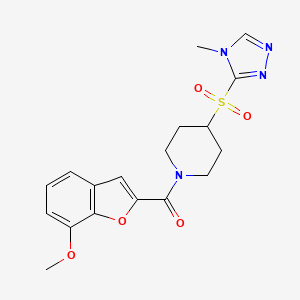

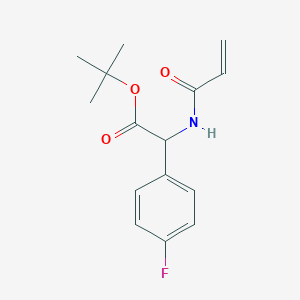

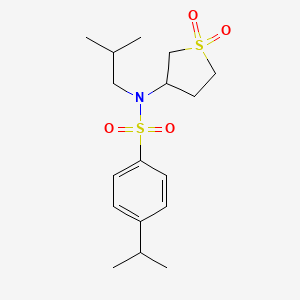

![molecular formula C17H12ClN5O2 B2873724 N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358309-24-6](/img/structure/B2873724.png)

N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It contains a quinoxaline scaffold, which is a type of heterocyclic compound . Quinoxaline has been the subject of extensive research due to its wide range of physicochemical and biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline core provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoxaline core and various substituents would likely result in unique properties .Applications De Recherche Scientifique

Synthesis and Positive Inotropic Activity

Research has focused on the synthesis and evaluation of compounds related to N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide for their positive inotropic activity. A study described the synthesis of a series of compounds, including those with structural similarities, which showed favorable inotropic effects compared to the standard drug, milrinone. This indicates potential applications in developing new treatments for heart conditions (Wu et al., 2012).

Diversified Synthesis Approaches

A diversified synthesis method for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives has been demonstrated, employing a Ugi four-component reaction followed by a copper-catalyzed tandem reaction. This approach facilitates rapid access to structurally varied and complex fused tricyclic scaffolds, hinting at the compound's versatility in creating pharmacologically relevant structures (An et al., 2017).

Antihistaminic and Antiallergic Activities

Studies on derivatives of the this compound framework have shown promising H1-antihistaminic activity, with certain compounds exhibiting significant protective effects in histamine-induced bronchoconstriction models. This suggests potential applications in developing novel antihistamines and antiallergic medications (Gobinath et al., 2015).

Antidepressant and Adenosine Receptor Antagonist Properties

Compounds within this chemical class have been explored for their antidepressant effects and adenosine receptor antagonist properties. Some derivatives have shown to reduce immobility in Porsolt's behavioral despair model in rats, suggesting potential as novel and rapid-acting antidepressant agents. Additionally, their binding affinity to adenosine A1 and A2 receptors underscores their therapeutic potential in treating conditions related to adenosine receptor dysregulation (Sarges et al., 1990).

Anticancer and Antimicrobial Potential

Emerging research on this compound derivatives has shown promising anticancer and antimicrobial activities. Synthesis of novel ureas derived from this compound has led to the identification of candidates with significant cytotoxicity against various cancer cell lines, highlighting its potential in anticancer drug development. Furthermore, antimicrobial evaluations have identified compounds with potent activity, suggesting additional applications in combating infectious diseases (Reddy et al., 2015).

Mécanisme D'action

Orientations Futures

Quinoxaline and its derivatives are a subject of ongoing research due to their wide range of potential applications, including in the development of pharmaceuticals . Therefore, it’s likely that future research will continue to explore the properties and potential uses of compounds like “N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide”.

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O2/c18-11-5-7-12(8-6-11)20-15(24)9-22-13-3-1-2-4-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQORFGOWQBFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

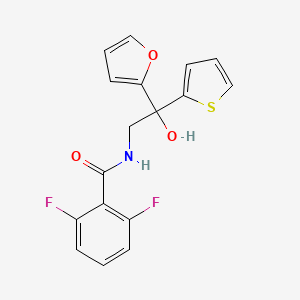

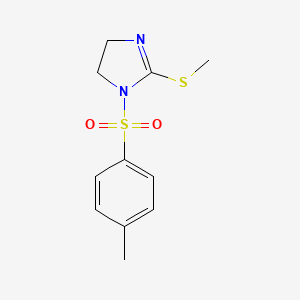

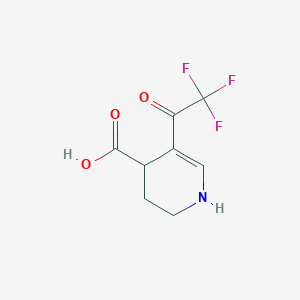

![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)

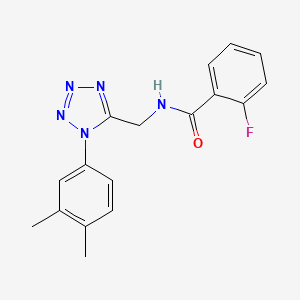

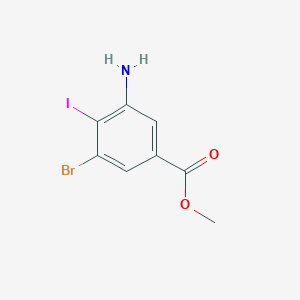

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)

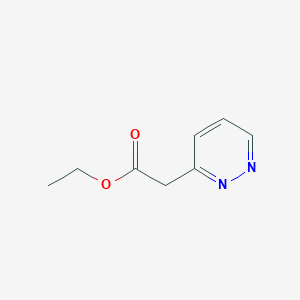

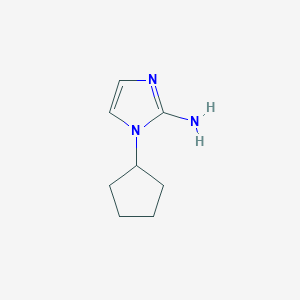

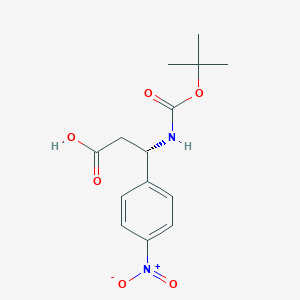

![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)